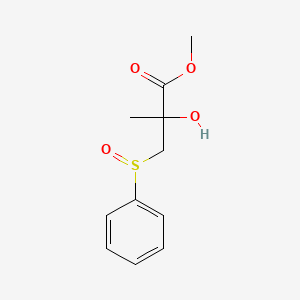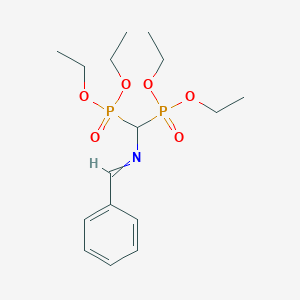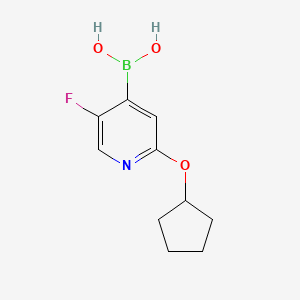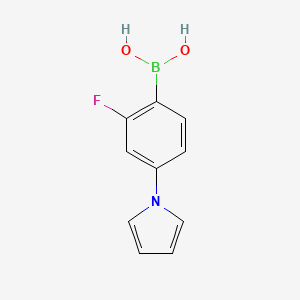
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrole moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Pyrrole Introduction: The pyrrole moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrrole is coupled with the borylated phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom and pyrrole moiety can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Phenols, quinones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted phenyl and pyrrole derivatives.
Applications De Recherche Scientifique
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of advanced materials and functional polymers.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including as a sensor for detecting sugars and other biomolecules. The boronic acid group can interact with molecular targets through hydrogen bonding and other non-covalent interactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the fluorine and pyrrole substituents, making it less versatile in certain applications.
(4-(1H-pyrrol-1-yl)phenyl)boronic acid: Similar structure but without the fluorine atom, affecting its reactivity and properties.
(2-Fluoro-4-(1H-pyrrol-1-yl)phenyl)boronic acid pinacol ester: A derivative with a pinacol ester group, offering different solubility and stability properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a pyrrole moiety, which enhance its reactivity and potential applications in various fields. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H9BFNO2 |
|---|---|
Poids moléculaire |
205.00 g/mol |
Nom IUPAC |
(2-fluoro-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BFNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7,14-15H |
Clé InChI |
KZZHXYRWJJEJTP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=CC=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


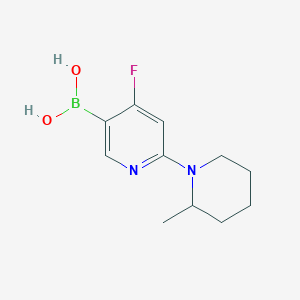
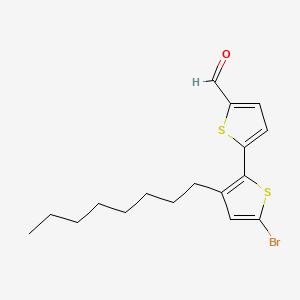


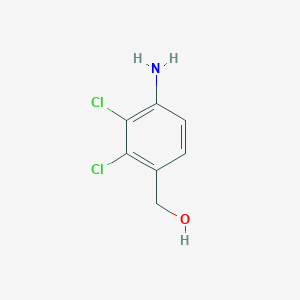
![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)

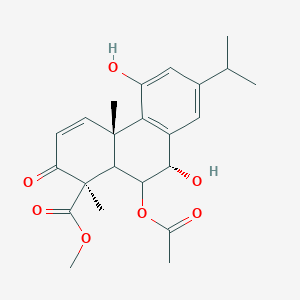
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
